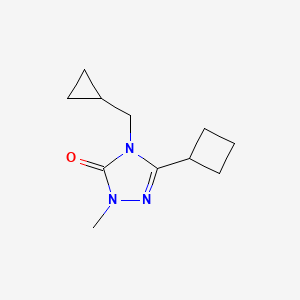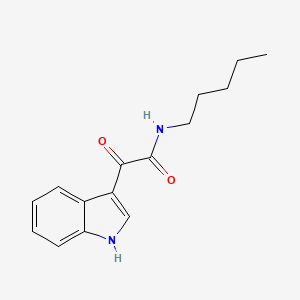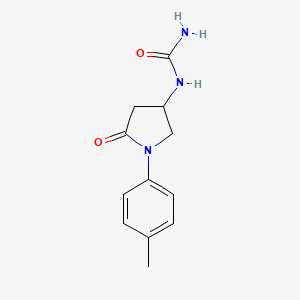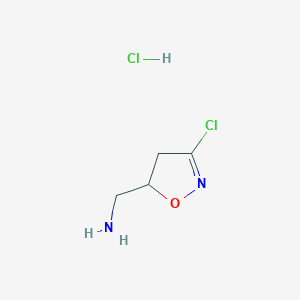![molecular formula C24H20N2O5S B2445911 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-68-1](/img/structure/B2445911.png)
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a cyanobenzamido group, and a methylthiophene group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the cyanobenzamido group might undergo hydrolysis, reduction, or other reactions . The benzo[d][1,3]dioxol-5-ylmethyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyanobenzamido group could affect its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
- Polyimide Synthesis : This compound has been used in the synthesis of novel aromatic polyimides. These polyimides exhibit high solubility in organic solvents and have degradation temperatures ranging from 240°C to 550°C, indicating potential applications in high-performance materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Optical and Photovoltaic Applications
- Optical Characterizations for Photodiode Applications : A novel compound similar to the queried compound has been synthesized and studied for its potential in photodiode applications. Its unique optical behavior and response suggest possible use in the design and manufacture of organic photodiodes (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Crystallography and Structural Analysis
- Crystal Structure Studies : The compound's structural analogs have been analyzed using crystallography, providing insights into molecular interactions and potential applications in materials science (Marjani, 2013).
Applications in Organic Synthesis
- Intermediate in Organic Synthesis : This compound has been used as an intermediate in the synthesis of various organic compounds, suggesting its utility in pharmaceutical and chemical industries (Katritzky, Singh, & He, 2002).
Potential in Pharmaceutical Research
- Thromboxane Synthase Inhibitors : Although outside the direct application of the compound, its related derivatives have been investigated as thromboxane synthase inhibitors, indicating a potential pathway for pharmaceutical applications (Manley et al., 1987).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-3-29-24(28)21-14(2)20(11-16-6-9-18-19(10-16)31-13-30-18)32-23(21)26-22(27)17-7-4-15(12-25)5-8-17/h4-10H,3,11,13H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCMFKVGSPHHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[Benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2445832.png)
![2-[1-(1-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2445835.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide](/img/structure/B2445836.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2445838.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2445840.png)
![2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2445841.png)
![2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2445846.png)




